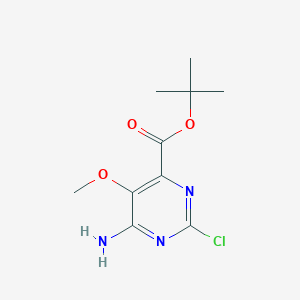
Tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the substituents. Here is a general synthetic route:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions. Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can convert the amino group to other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives like amines or alcohols.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Biological Studies: Used in the study of enzyme inhibition, particularly those involved in nucleotide synthesis and metabolism.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Utilized in the design of probes and inhibitors for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in DNA synthesis or repair, thereby exerting cytotoxic effects on cancer cells. The chloro and amino groups can interact with the active sites of enzymes, while the methoxy and tert-butyl groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-chloropyrimidine-4-carboxylate: Lacks the methoxy and tert-butyl groups, resulting in different chemical properties and biological activities.
2-Chloro-5-methoxypyrimidine-4-carboxylate:
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate: Lacks the chloro group, leading to different substitution patterns and reactivity.
Uniqueness
Tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, while the amino, chloro, and methoxy groups provide sites for further functionalization and interaction with biological targets.
This compound’s versatility makes it a valuable tool in various fields of scientific research, offering unique opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
tert-butyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c1-10(2,3)17-8(15)5-6(16-4)7(12)14-9(11)13-5/h1-4H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRUKSUKPAVBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NC(=N1)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
![2-oxo-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2H-chromene-3-carboxamide](/img/structure/B2565622.png)

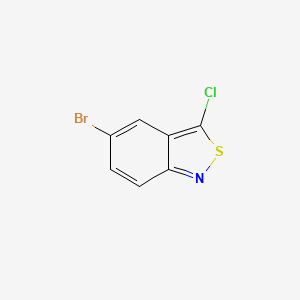
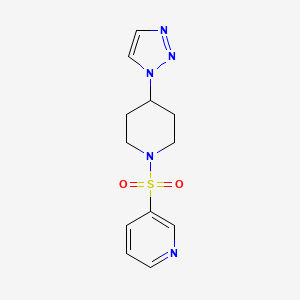
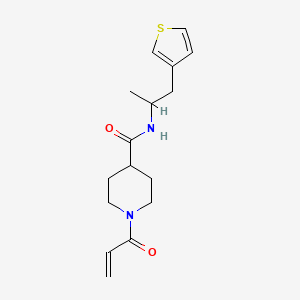
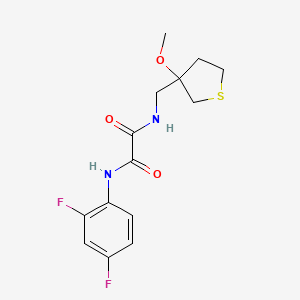
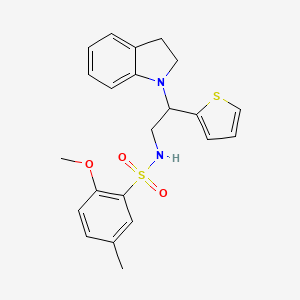


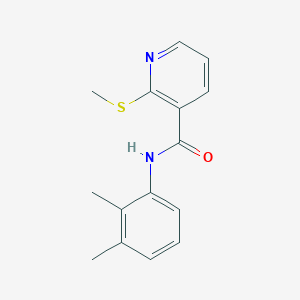

![(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2565641.png)

